The synthesis of 2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid can be achieved through several synthetic routes, often involving the protection of functional groups to prevent unwanted reactions. A common method includes:
This synthetic pathway allows for high yields and purity of the desired compound while minimizing side reactions.
The molecular structure of 2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid features:
The structural formula can be represented as follows:
InChI=1/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)This InChI representation provides a detailed description of the compound's connectivity and stereochemistry.
2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are critical for developing derivatives that may have enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the pyrrolidine ring and carboxylic acid group allows it to mimic natural amino acids, potentially influencing protein synthesis or enzyme activity.
Research indicates that compounds with similar structures may interact with:
Further studies are required to elucidate specific interactions and confirm biological efficacy.
The physical and chemical properties of 2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid include:
| Property | Value |
|---|---|
| Molecular Weight | 263.29 g/mol |
| Density | 1.252 g/cm³ |
| Boiling Point | 448.4°C |
| Flash Point | 225°C |
| Vapor Pressure | mmHg at 25°C |
| Refractive Index | 1.563 |
These properties indicate that the compound is stable under standard conditions but requires careful handling due to its relatively high boiling point and flash point.
2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid has several scientific applications:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8